5-Amino-4-bromo-2-methylbenzoic acid
Overview
Description
5-Amino-4-bromo-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
“5-Amino-4-bromo-2-methylbenzoic acid” is a benzoic acid derivative. Benzoic acid derivatives are often used in the manufacture of various pharmaceuticals due to their antimicrobial properties . They can target a variety of microorganisms including bacteria and fungi.
Mode of Action
As a benzoic acid derivative, “this compound” might interact with its targets by disrupting their metabolic processes. The presence of the amino and bromo groups could potentially enhance these interactions .
Biochemical Pathways
Benzoic acid derivatives can affect various biochemical pathways, primarily those involved in the metabolism of microorganisms. They can inhibit the growth of these organisms, thereby exerting their antimicrobial effects .
Pharmacokinetics
The pharmacokinetics of “this compound” would depend on various factors including its formulation, route of administration, and the individual’s metabolic rate. As a general rule, benzoic acid derivatives are well-absorbed and are metabolized in the liver .
Result of Action
The primary result of the action of “this compound” would likely be the inhibition of growth of targeted microorganisms, resulting in its antimicrobial effects .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
5-amino-4-bromo-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZRYXHZPQVXPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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